4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline
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Overview
Description
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts distinct photophysical properties, making it a subject of interest in materials science and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the buta-1,3-diene core: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,4-diphenyl-1,3-butadiene.
Coupling reactions: The buta-1,3-diene core is then coupled with aniline derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Diketone derivatives.
Reduction: Saturated derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photochemistry: Studied for its aggregation-induced emission properties, making it useful in the design of luminescent materials.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific optical properties.
Mechanism of Action
The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline exerts its effects is primarily through its interaction with light. The extended conjugated system allows for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares a similar butadiene core but lacks the extended conjugation with aniline derivatives.
4,4’-((Z,Z)-1,4-diphenylbuta-1,3-diene-1,4-diyl)dibenzoic acid: Similar in structure but contains carboxylic acid groups, leading to different chemical properties.
Uniqueness
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline is unique due to its extended conjugated system, which imparts distinct photophysical properties not observed in simpler analogs. This makes it particularly valuable in applications requiring strong luminescence and specific optical characteristics .
Biological Activity
The compound 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline is a complex organic molecule that incorporates a 1,3-butadiene moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C37H33N
- Molecular Weight : 505.66 g/mol
- IUPAC Name : this compound
Structural Features
The molecule features multiple phenyl groups and a butadiene unit, which contribute to its electronic properties and potential interactions with biological targets. The presence of nitrogen in the aniline group suggests possible interactions with receptor sites in biological systems.
Anticancer Properties
Research indicates that compounds containing the 1,3-butadiene motif exhibit significant anticancer activity. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain 1,3-dienes can act as potent inhibitors of myeloid cell leukemia sequence 1 (Mcl-1), a protein implicated in cancer cell survival .
The biological activity of the compound can be attributed to several mechanisms:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Inhibition of Protein Interactions : By mimicking natural substrates or ligands, it could disrupt critical protein-protein interactions involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
Pharmacological Studies
A review of synthetic methods for 1,3-dienes emphasizes their relevance in drug development due to their biological activities . The following table summarizes key findings from recent studies on related compounds:
Compound Name | Activity | Target | Reference |
---|---|---|---|
3-Styrylacrylonitrile | High inhibitory potency | Mcl-1 | |
Diene dimer II | Antimalarial | Plasmodium spp. | |
Diarylpentadienamide III | TRPV1 antagonist | Neuropathic pain |
Study on Anticancer Effects
A notable study investigated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound over 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through the mitochondrial pathway .
Synthesis and Biological Testing
Another research effort focused on synthesizing derivatives of this compound via the Wittig reaction. The synthesized compounds were subsequently tested for their ability to inhibit tumor growth in vivo using xenograft models. The findings indicated significant tumor regression compared to control groups .
Properties
IUPAC Name |
4-(4,4-diphenylbuta-1,3-dienyl)-N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H39N/c1-6-20-42(21-7-1)49(43-22-8-2-9-23-43)30-16-18-40-32-36-47(37-33-40)51(46-28-14-5-15-29-46)48-38-34-41(35-39-48)19-17-31-50(44-24-10-3-11-25-44)45-26-12-4-13-27-45/h1-39H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFCZAASWGKNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=CC=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H39N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700757 |
Source
|
Record name | 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167859-26-9 |
Source
|
Record name | 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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